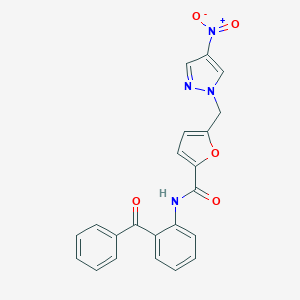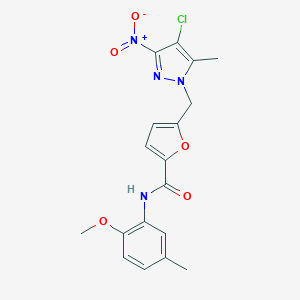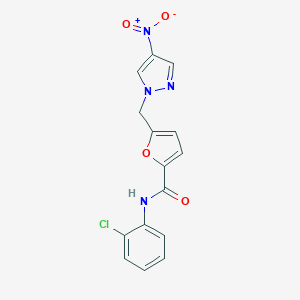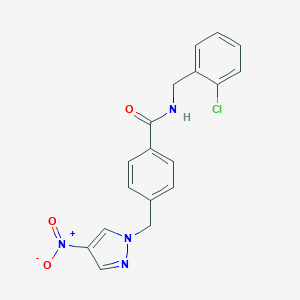![molecular formula C16H15Cl2NO3S B213867 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine, also known as DTG, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiomorpholines, which are heterocyclic compounds that contain a sulfur atom and a morpholine ring. DTG has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine acts as a selective agonist for the sigma-1 receptor, which is a protein found in the brain and other tissues. The sigma-1 receptor has been implicated in a range of physiological processes, including pain perception, cognition, and mood regulation. 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine binds to the sigma-1 receptor, leading to the activation of downstream signaling pathways that modulate these processes.
Biochemical and Physiological Effects:
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of inflammatory processes. In addition, 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine has been shown to have potential as a treatment for neuropathic pain, as it can reduce the hypersensitivity associated with this condition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine in lab experiments is that it has a high affinity for the sigma-1 receptor, making it a useful tool for studying the physiological processes that are regulated by this receptor. However, one limitation of using 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine is that it can be difficult to synthesize and purify, which can make it challenging to obtain a consistent supply for experiments.
Orientations Futures
There are many potential future directions for research on 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine, including studies on its efficacy and safety as a treatment for opioid addiction, its potential as a treatment for other neurological disorders, and its use as a tool for studying the sigma-1 receptor and its downstream signaling pathways. Additionally, further research is needed to optimize the synthesis and purification of 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine, as well as to develop more efficient methods for its delivery in vivo.
Méthodes De Synthèse
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine can be synthesized using a variety of methods, including the reaction of 2,5-dichlorobenzyl chloride with furoyl chloride in the presence of thiomorpholine. Another method involves the reaction of 2,5-dichlorobenzyl alcohol with furoic acid in the presence of thionyl chloride, followed by the addition of thiomorpholine.
Applications De Recherche Scientifique
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine has been used in a number of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. In particular, 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine has been found to have potential as a treatment for opioid addiction, as it has been shown to reduce the symptoms of withdrawal and decrease the reinforcing effects of opioids.
Propriétés
Nom du produit |
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine |
|---|---|
Formule moléculaire |
C16H15Cl2NO3S |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H15Cl2NO3S/c17-11-1-3-13(18)15(9-11)21-10-12-2-4-14(22-12)16(20)19-5-7-23-8-6-19/h1-4,9H,5-8,10H2 |
Clé InChI |
RIZHOCSVILARCM-UHFFFAOYSA-N |
SMILES |
C1CSCCN1C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
C1CSCCN1C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)


![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)

![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)

![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)
